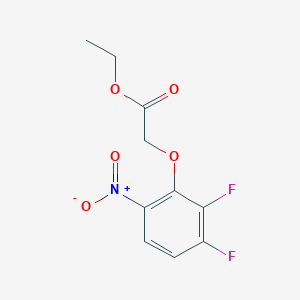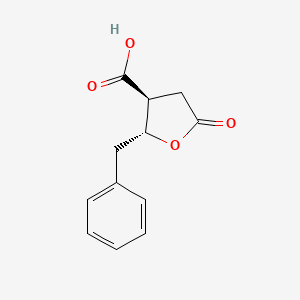![molecular formula C15H16FNO2 B14199553 2-Azaspiro[4.4]nonane-1,3-dione, 2-[(2-fluorophenyl)methyl]- CAS No. 864627-46-3](/img/structure/B14199553.png)
2-Azaspiro[4.4]nonane-1,3-dione, 2-[(2-fluorophenyl)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Azaspiro[4.4]nonane-1,3-dione, 2-[(2-fluorophenyl)methyl]- is a complex organic compound with a unique spirocyclic structure. This compound is characterized by a spiro linkage between a nonane and a dione ring, with a fluorophenyl group attached to the nonane ring. The presence of the fluorophenyl group imparts distinct chemical properties to the compound, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azaspiro[4.4]nonane-1,3-dione, 2-[(2-fluorophenyl)methyl]- typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
2-Azaspiro[4.4]nonane-1,3-dione, 2-[(2-fluorophenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The fluorophenyl group can undergo substitution reactions, where the fluorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens, acids, and bases are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-Azaspiro[4.4]nonane-1,3-dione, 2-[(2-fluorophenyl)methyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Azaspiro[4.4]nonane-1,3-dione, 2-[(2-fluorophenyl)methyl]- involves its interaction with specific molecular targets and pathways. The fluorophenyl group plays a crucial role in its binding affinity and specificity towards these targets. The compound may exert its effects by modulating enzyme activity, receptor binding, or altering cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Azaspiro[4.4]nonane-1,3-dione: Lacks the fluorophenyl group, resulting in different chemical properties.
2-Azaspiro[4.4]nonane-1,3-dione, 2-(3-chlorophenyl)-: Contains a chlorophenyl group instead of a fluorophenyl group, leading to variations in reactivity and biological activity.
Uniqueness
The presence of the fluorophenyl group in 2-Azaspiro[44]nonane-1,3-dione, 2-[(2-fluorophenyl)methyl]- imparts unique chemical and biological properties, making it distinct from other similar compounds
Eigenschaften
CAS-Nummer |
864627-46-3 |
|---|---|
Molekularformel |
C15H16FNO2 |
Molekulargewicht |
261.29 g/mol |
IUPAC-Name |
2-[(2-fluorophenyl)methyl]-2-azaspiro[4.4]nonane-1,3-dione |
InChI |
InChI=1S/C15H16FNO2/c16-12-6-2-1-5-11(12)10-17-13(18)9-15(14(17)19)7-3-4-8-15/h1-2,5-6H,3-4,7-10H2 |
InChI-Schlüssel |
CYLZISLQAZOBNE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(C1)CC(=O)N(C2=O)CC3=CC=CC=C3F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


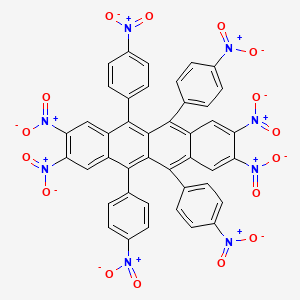
![[3-(Trifluoromethanesulfonyl)prop-2-yn-1-yl]cyclopentane](/img/structure/B14199477.png)
![N-{[6-(3-Cyanophenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B14199485.png)
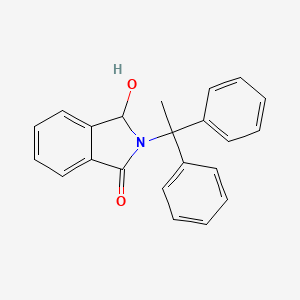
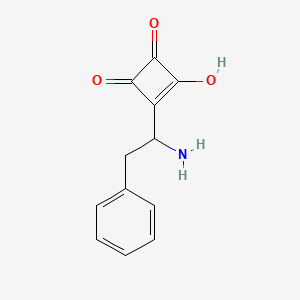
![3-Chloro-6-[4-(ethanesulfinyl)phenyl]pyridazine](/img/structure/B14199507.png)
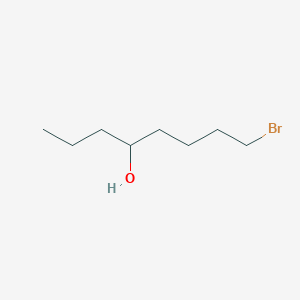
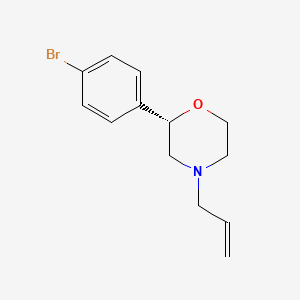
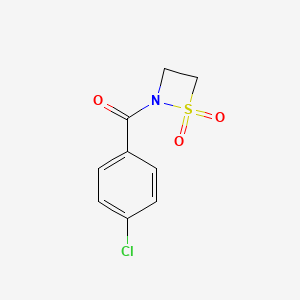
![3-[(5-Amino-6-chloropyrimidin-4-yl)amino]benzonitrile](/img/structure/B14199522.png)
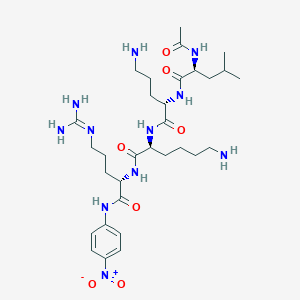
![4-{4-[(Oxan-2-yl)oxy]benzene-1-sulfonyl}phenol](/img/structure/B14199539.png)
